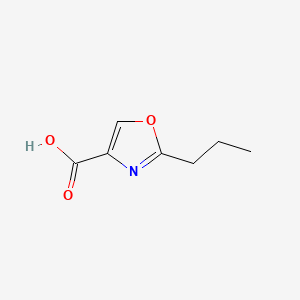

2-Propyloxazole-4-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-propyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDYCDRLDRQBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Propyloxazole 4 Carboxylic Acid and Its Analogues

Direct Synthetic Routes to 2-Propyloxazole-4-carboxylic Acid

Direct synthetic pathways to this compound have been developed, primarily involving the construction of the oxazole (B20620) ring with the propyl and carboxylic acid functionalities pre-installed or introduced in a sequential manner.

One documented method involves a multi-step sequence starting from butyronitrile. This approach leads to the formation of ethyl 2-propyloxazole-4-carboxylate, which can then be hydrolyzed to the target carboxylic acid. The amide and hydrazide derivatives of this compound have also been prepared from this ethyl ester intermediate.

Another direct approach is the oxidation of a pre-formed oxazoline (B21484) ring. For instance, methyl 2-propyl-2-oxazoline-4-carboxylate can be oxidized to methyl 2-propyloxazole-4-carboxylate. thieme-connect.de This dehydrogenation step is a common strategy for accessing oxazoles from their more saturated oxazoline precursors. A variety of oxidizing agents can be employed for this transformation.

A specific example of a direct synthesis of a derivative is the preparation of 5-(1H-indol-3-yl)-2-propyloxazole-4-carboxylic acid, highlighting the feasibility of introducing further complexity at the 5-position of the oxazole ring.

General Synthetic Approaches to Oxazole-4-carboxylic Acid Derivatives

A broader range of synthetic methods is available for the general construction of the oxazole-4-carboxylic acid scaffold. These methods often involve the formation of the oxazole ring through cyclization reactions, with subsequent modifications to achieve the desired substitution pattern.

Cyclization Reactions for Oxazole Ring Formation

The core of oxazole synthesis lies in the cyclization reaction that forms the five-membered heterocyclic ring. Several named reactions have been adapted for the synthesis of oxazole-4-carboxylic acid derivatives.

The Bredereck reaction, which traditionally involves the reaction of α-haloketones with formamide, can be utilized to produce 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com This method is recognized for being an efficient and economical process for oxazole synthesis. ijpsonline.com By selecting appropriate starting materials, this reaction can be adapted to yield oxazoles with a substituent at the 2-position and a group at the 4-position that can be converted to a carboxylic acid. For example, using an α-haloketone bearing an ester group can lead to the formation of an oxazole-4-carboxylate ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Cycloisomerization reactions of propargyl amides provide a versatile route to polysubstituted oxazoles under mild conditions. ijpsonline.com This method involves the cyclization of an N-propargyl amide, which can be substituted to yield the desired oxazole. The reaction proceeds through an oxazoline intermediate which then isomerizes to the aromatic oxazole. This pathway is noted for its high efficiency. ijpsonline.com

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is particularly useful for synthesizing 5-substituted oxazoles. mdpi.com To apply this to the synthesis of 4-substituted oxazoles, a one-pot modification has been developed that allows for the preparation of 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide. organic-chemistry.orgthieme-connect.de This adaptation can be used to introduce a substituent at the 4-position that can be a precursor to a carboxylic acid group. The use of ionic liquids as a solvent in this reaction has been shown to be effective and allows for the recycling of the solvent. organic-chemistry.orgthieme-connect.de

The Robinson-Gabriel synthesis is a classical method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com This reaction is catalyzed by a cyclodehydrating agent. wikipedia.org While traditionally used for 2,5-disubstituted oxazoles, modifications of this method can be employed to synthesize oxazoles with different substitution patterns. ijpsonline.com For instance, starting with a 2-acylamino-ketone that has a suitable functional group at what will become the 4-position of the oxazole allows for the introduction of a carboxylic acid or its precursor. A tandem Ugi/Robinson–Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, demonstrating the versatility of this approach. nih.gov

Synthetic Data for Oxazole Derivatives

Mentioned Compounds

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. This strategy is prized for its atom economy, reduced number of purification steps, and the ability to rapidly generate structural diversity.

A prominent strategy for assembling the 2,4-disubstituted oxazole core involves the one-pot condensation of carboxylic acids and amino acids. This approach directly translates the structure of the starting materials into the final product, where the carboxylic acid dictates the substituent at the 2-position and the amino acid determines the substituent at the 4-position. For the synthesis of this compound, butyric acid would serve as the precursor for the 2-propyl group.

One effective method utilizes a dehydrative condensing reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), to facilitate the N-acylation of an amino acid with a carboxylic acid, followed by cyclodehydration to form an oxazol-5(4H)-one intermediate. beilstein-journals.orgresearchgate.net This reaction can be performed in aqueous solvents, highlighting its practicality. researchgate.net For instance, the reaction of various carboxylic acids and amino acids in the presence of DMT-MM proceeds smoothly to yield the corresponding oxazolone. beilstein-journals.org

Another reagent, Deoxo-Fluor, has been employed for the one-pot conversion of carboxylic acids and amino alcohols into oxazolines under mild conditions, which are precursors to oxazoles. nih.gov The process involves the initial formation of an acid fluoride, which then reacts with the amine component. nih.gov While this method typically yields oxazolines, it represents a valid multicomponent strategy for building the core structure.

A green protocol has also been described for the synthesis of 2,4,5-trisubstituted oxazoles by reacting carboxylic acids, benzoin (B196080) (as an amino acid surrogate), and ammonium (B1175870) acetate (B1210297) without any catalyst or organic solvent. nsmsi.ir This method's efficiency is influenced by the electronic nature of the carboxylic acid, with those bearing electron-withdrawing groups reacting faster. nsmsi.ir

Table 1: Examples of One-Pot Oxazole Synthesis Strategies

| Precursors | Key Reagent/Condition | Product Type | Ref |

|---|---|---|---|

| Carboxylic Acid, Amino Acid | DMT-MM | Oxazol-5(4H)-one | beilstein-journals.orgresearchgate.net |

| Carboxylic Acid, Amino Alcohol | Deoxo-Fluor | Oxazoline | nih.gov |

Catalytic methods, particularly those employing copper, provide powerful and versatile routes to oxazole derivatives. Copper catalysts can facilitate various transformations, including C-N and C-O bond formations, which are crucial for the construction of the oxazole ring.

Copper-catalyzed protocols have been developed for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles. researchgate.net A notable copper-catalyzed approach involves the reaction of carboxylic acids with benzoin and ammonium acetate, using a reusable CuFe2O4 nanomagnetic catalyst in water. jsynthchem.com This method is efficient, and the catalyst can be easily recovered and reused multiple times. jsynthchem.com The reaction generally favors carboxylic acids with electron-donating groups, which provide higher yields. jsynthchem.com

Furthermore, copper-catalyzed systems are instrumental in the synthesis of N-acyl amides, which are key intermediates in some oxazole syntheses. Dioxazolones can serve as electrophilic amide sources in copper-catalyzed transformations, reacting with various nucleophiles. beilstein-journals.org For example, copper(II) acetate has been used to catalyze the reaction between dioxazolones and N-iminoquinolinium ylides to form polycyclic 1,2,4-triazole (B32235) analogues, demonstrating the utility of copper in activating precursors for heterocycle synthesis. beilstein-journals.org While not a direct synthesis of this compound, these methods showcase the potential of copper catalysis in assembling related heterocyclic systems from carboxylic acid derivatives. beilstein-journals.orgbeilstein-journals.org

Table 2: Catalytic Multicomponent Reactions for Heterocycle Synthesis

| Catalyst | Reactants | Product | Ref |

|---|---|---|---|

| CuFe2O4 | Carboxylic acid, Benzoin, Ammonium acetate | 2,4,5-Trisubstituted oxazole | jsynthchem.com |

| Copper(II) triflate | α-Diazoketone, Amide | 2,4-Disubstituted oxazole | researchgate.net |

| Cu(OAc)2 | Dioxazolone, N-iminoquinolinium ylide | Polycyclic 1,2,4-triazole | beilstein-journals.org |

Functional Group Interconversions and Derivatization

The synthesis of this compound can also be achieved by modifying existing oxazole rings. These methods rely on the preparation of a stable oxazole precursor, such as an ester or nitrile, which is then converted to the target carboxylic acid. Other techniques focus on introducing substituents to the oxazole scaffold, such as through arylation or halogenation, to create diverse analogues.

A common and straightforward route to this compound involves the hydrolysis of a corresponding ester or nitrile precursor. Alkaline hydrolysis (saponification) is frequently the method of choice as it is an irreversible process that typically proceeds to completion. chemguide.co.uklibretexts.orglibretexts.orgmasterorganicchemistry.com

The process involves heating the ester, for example, methyl 2-propyloxazole-4-carboxylate, with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgmasterorganicchemistry.com This reaction yields the carboxylate salt of the acid and the corresponding alcohol. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to afford the final carboxylic acid. chemguide.co.uk A general procedure involves dissolving the oxazole carboxylate ester in a solvent like tetrahydrofuran (B95107) (THF), adding an aqueous NaOH solution at a low temperature (e.g., 0 °C), and then stirring for a period at room temperature to ensure complete reaction. sci-hub.se This method has been successfully applied to synthesize a range of 2-alkyl- and 4-alkyl-oxazole-carboxylic acids in good to excellent yields. sci-hub.se

Similarly, a 2-propyloxazole-4-carbonitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions, typically by heating with aqueous acid or base. bldpharm.com

Table 3: General Conditions for Hydrolysis of Oxazole Precursors

| Precursor | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|

| Oxazole-4-carboxylate ester | 1. NaOH (aq) / THF 2. HCl (aq) | 0 °C to room temp. | Oxazole-4-carboxylic acid | sci-hub.se |

| Oxazole-4-carboxylate ester | NaOH (aq) or KOH (aq) | Heat under reflux | Carboxylate salt (then acid) | chemguide.co.uklibretexts.org |

Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including oxazoles. This method avoids the need for pre-functionalized starting materials (like organometallics or halides) and offers a more atom-economical route to biaryl structures. Palladium catalysis is commonly employed for these transformations. nih.govnih.govorganic-chemistry.orgunipi.it

The direct arylation of oxazoles can occur at different positions depending on the substrate and reaction conditions. For instance, the arylation of 5-substituted oxazoles can be directed to the C-2 position using a palladium catalyst. nih.gov This allows for the installation of various aryl groups onto the oxazole core under mild conditions. nih.gov Conversely, palladium-catalyzed direct arylation of other azoles, such as isoxazoles, has been shown to selectively activate the C-H bond at the 5-position. nih.gov The choice of solvent, base, and ligand is crucial for achieving high regioselectivity and yield. organic-chemistry.orgunipi.it While these methods are generally applied to create C-C bonds with aryl groups, they represent a key strategy for derivatizing the oxazole scaffold to produce complex analogues.

Halogenated oxazoles are valuable synthetic intermediates that serve as versatile building blocks for further functionalization, often through cross-coupling reactions. sigmaaldrich.comnih.gov The synthesis of bromooxazoles can be achieved with high regioselectivity.

A common and effective method for introducing a bromine atom onto the oxazole ring is through directed lithiation followed by quenching with an electrophilic bromine source. sci-hub.se For example, oxazole itself is known to undergo lithiation selectively at the C-2 position when treated with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). sci-hub.seresearchgate.net Trapping the resulting organolithium intermediate with a bromine source such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) yields the 2-bromooxazole. sci-hub.se This strategy can be extended to substituted oxazoles to prepare a variety of bromo-derivatives on a multigram scale. sci-hub.se

In some cases, electrophilic bromination using reagents like N-bromosuccinimide (NBS) can be used, particularly for electron-rich oxazole systems. sci-hub.se The preparation of these halogenated building blocks is crucial for synthesizing more complex molecules, including analogs of this compound, via subsequent reactions like Suzuki-Miyaura cross-coupling. sci-hub.seacs.org

Table 4: Mentioned Chemical Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Target Compound |

| Butyric acid | Precursor for 2-propyl group |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Condensing Reagent |

| Deoxo-Fluor | Condensing Reagent |

| Benzoin | Amino acid surrogate |

| Ammonium acetate | Reagent in one-pot synthesis |

| Copper(II) acetate | Catalyst |

| CuFe2O4 | Nanomagnetic Catalyst |

| Dioxazolones | Electrophilic amide source |

| N-iminoquinolinium ylides | Reactant with dioxazolones |

| α-Diazoketones | Precursor in copper catalysis |

| Methyl 2-propyloxazole-4-carboxylate | Ester Precursor |

| 2-Propyloxazole-4-carbonitrile | Nitrile Precursor |

| Sodium hydroxide (NaOH) | Base for hydrolysis |

| Potassium hydroxide (KOH) | Base for hydrolysis |

| Tetrahydrofuran (THF) | Solvent |

| Hydrochloric acid (HCl) | Acid for protonation |

| n-Butyllithium (n-BuLi) | Strong base for lithiation |

| 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) | Brominating Agent |

| N-Bromosuccinimide (NBS) | Brominating Agent |

Carboxylic Acid Group Functionalization (e.g., Amide Formation)

The conversion of the carboxylic acid moiety at the 4-position of the 2-propyloxazole ring into an amide is a crucial transformation for creating derivatives with potential applications in various fields of chemical research. This functionalization can be achieved through several established synthetic organic chemistry methods.

Historically, the amide of this compound has been synthesized from its corresponding ethyl ester. researchgate.net In general, the direct reaction between a carboxylic acid and an amine is challenging because the acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium carboxylate salt. chemistrysteps.com Heating this salt to high temperatures (over 100°C) can drive the dehydration to form the amide, but this method is not always practical or efficient. chemistrysteps.compressbooks.pub

To achieve amide formation under milder conditions, carboxylic acids are typically activated by converting them into more reactive intermediates. nih.gov This can be done by first converting the carboxylic acid to an acyl chloride or an acid anhydride (B1165640), which then readily reacts with an amine to form the amide. pressbooks.pub However, the most common and often preferred method involves the use of coupling reagents. chemistrysteps.comfiveable.me These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

A variety of coupling reagents are available for this purpose. Some of the most widely used classes of coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com Other reagents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triazine derivatives like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). chemistrysteps.comnih.gov

The general mechanism for many of these coupling agents involves the formation of a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by the amine to yield the desired amide. nih.gov Catalytic methods for direct amide formation are also an area of significant research, aiming to improve the atom economy and reduce waste associated with stoichiometric coupling agents. rsc.org Catalysts based on boric acid derivatives and various metal salts, such as those of titanium (e.g., TiCl₄) and zirconium (e.g., ZrCl₄), have been developed to facilitate the direct condensation of carboxylic acids and amines. nih.govrsc.orgdur.ac.uk

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Triazine Derivatives | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMT-MM |

| Imidodisulfuryl Fluorides | [4-(acetylamino)phenyl]imidodisulfuryl difluoride | AISF |

Sustainable and Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com These approaches offer more environmentally friendly alternatives to traditional synthetic methods. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in green chemistry for the synthesis of oxazoles. ijpsonline.comijpsonline.com This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields compared to conventional heating methods. ijpsonline.comnih.govacs.org For instance, the one-pot synthesis of 5-substituted oxazoles from substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC) can be efficiently carried out under microwave irradiation in an environmentally benign solvent like isopropanol, achieving high yields in a matter of minutes. nih.govacs.org The use of microwave assistance has also been applied to the synthesis of chiral oxazolines, precursors to oxazoles, under solvent-free conditions, which further enhances the green credentials of the process. rsc.org

Flow Chemistry Continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency for the synthesis of oxazoles. cinz.nzresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature and pressure. acs.org This methodology is particularly beneficial for handling unstable or hazardous intermediates. beilstein-journals.org An example is the rapid synthesis of oxazolines from β-hydroxy amides, which can then be oxidized to oxazoles in a subsequent step using a packed-bed reactor containing manganese dioxide, all within a continuous flow setup. cinz.nzrsc.org Flow chemistry also enables safer use of hazardous reagents like carbon monoxide for carbonylation reactions and can improve the efficiency of multistep syntheses by integrating several reaction and purification steps into a single continuous process. cinz.nzbeilstein-journals.org

Green Catalysts and Solvents The development and use of recoverable and environmentally benign catalysts is another cornerstone of green oxazole synthesis. iau.irresearchgate.net Magnetically recoverable nanocatalysts, for example, allow for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles with minimal loss of activity. iau.irresearchgate.net Water is an ideal green solvent, and methods have been developed for synthesizing quinolone carboxylic acid derivatives, which can involve amination reactions, in refluxing water using recyclable catalysts. scielo.org.mx Furthermore, electrochemical methods represent a sustainable approach, using electricity to drive reactions and avoiding the need for toxic oxidants or transition metal catalysts. rsc.org A direct electrochemical phosphine-mediated cycloaddition of carboxylic acids and isocyanides has been developed for oxazole synthesis, highlighting a green and sustainable catalytic system. rsc.org

Table 2: Comparison of Green Synthesis Methods for Oxazoles

| Method | Key Advantages | Example Application |

|---|---|---|

| Microwave-Assisted | Rapid reaction times, higher yields, reduced energy consumption. ijpsonline.comnih.gov | One-pot synthesis of 5-substituted oxazoles using TosMIC. nih.govacs.org |

| Flow Chemistry | Enhanced safety, scalability, precise control, integration of steps. cinz.nzbeilstein-journals.orgrsc.org | Oxidation of oxazolines to oxazoles using a packed-bed reactor. cinz.nzrsc.org |

| Green Catalysis | Use of non-toxic, recyclable catalysts; reactions in green solvents like water. iau.irscielo.org.mxrsc.org | Electrochemical synthesis from carboxylic acids; use of magnetic nanocatalysts. iau.irrsc.org |

The adoption of these sustainable and green chemistry approaches not only makes the synthesis of this compound and its analogues more efficient and safer but also aligns with the broader goal of reducing the environmental impact of chemical manufacturing. rsc.orgrsc.org

Chemical Transformations and Reaction Mechanisms of 2 Propyloxazole 4 Carboxylic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of 2-propyloxazole-4-carboxylic acid, particularly its esters, can be functionalized at various positions on the oxazole (B20620) ring through these methods.

The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is a widely used method for creating biaryl structures. libretexts.org For an ester derivative of this compound, a common strategy involves introducing a leaving group (like a halogen) onto the oxazole ring, typically at the C5 or C2 position, to serve as the electrophilic partner in the coupling. The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. libretexts.orgyonedalabs.com The key steps are:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-oxazole derivative, forming a Pd(II) complex.

Transmetalation : In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Research has demonstrated the feasibility of Suzuki-Miyaura reactions on various oxazole-4-carboxylate systems. For instance, palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous conditions is a known method for producing ketones. mdpi.com More advanced strategies involve direct C-H activation, which circumvents the need for pre-functionalization with a halide. nih.govsnnu.edu.cn In these reactions, a directing group, which can be the carboxylate or a derivative, guides the palladium catalyst to a specific C-H bond (commonly at the C5 position) for activation and subsequent coupling with a partner, such as an aryl boronic acid or organometallic reagent. nih.govchemrxiv.org

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving oxazole derivatives.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner | Position | Ref. |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | Arylboronic acid | C-Acyl | mdpi.com |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | Arylboronic acid | C5 | nih.gov |

| Pd(OAc)₂ | SOHP Ligand | Ag₂CO₃ | HFIP | Aryl Iodide | C5 (C-H Act.) | chemrxiv.org |

Other Transition Metal-Mediated Coupling Reactions

While palladium is dominant, other transition metals like rhodium and copper also effectively catalyze important transformations of oxazole derivatives. These metals often exhibit unique reactivity and selectivity.

Rhodium-Catalyzed Reactions: Rhodium complexes are particularly effective for C-H activation and annulation reactions. researchgate.netnih.gov For a 2-propyloxazole-4-carboxylate substrate, rhodium catalysis can facilitate the coupling of the oxazole core with partners like alkynes. The carboxylate group can act as an internal directing group, guiding the Rh(III) catalyst to activate the C5-H bond. The resulting rhodacycle intermediate can then undergo insertion with an alkyne, followed by reductive elimination to yield a C5-alkenylated oxazole. This strategy is valuable for constructing fused heterocyclic systems. rsc.org

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective alternative for various coupling reactions. beilstein-journals.org Copper-catalyzed Ullmann-type reactions can form C-N, C-O, and C-S bonds. For derivatives of this compound, this can be applied to introduce amine, ether, or thioether functionalities. beilstein-journals.org Furthermore, copper can catalyze the intramolecular cyclization of functionalized enamides, which can be derived from oxazole-4-carboxylate precursors, leading to the synthesis of substituted oxazoles. researchgate.net Copper has also been shown to mediate the oxidative cyclization of carboxylic acids via C-H functionalization, a process that could potentially be applied to side chains attached to the oxazole ring. rsc.org

The following table showcases examples of transition metal-mediated reactions on relevant heterocyclic systems.

| Metal Catalyst | Reaction Type | Coupling Partner/Substrate | Key Features | Ref. |

| [RhCp*Cl₂]₂ | C-H Annulation | Alkynes | C5-H activation directed by carboxylate | researchgate.netrsc.org |

| CuI | Ullmann C-N Coupling | Amines | Forms C-N bonds at a halogenated position | beilstein-journals.org |

| Cu(OAc)₂ | Oxidative Cyclization | Enamides | Intramolecular 5-endo cyclization | researchgate.net |

| CuBr | Chan-Lam-Evans Coupling | Alkenyltrifluoroborates | Forms C-O bonds with carboxylic acids | organic-chemistry.org |

Nucleophilic Addition Reactions Involving α,β-Unsaturated Oxazole Derivatives

The carboxylic acid functionality at the C4 position of this compound can be elaborated into various structures that are susceptible to nucleophilic attack. A particularly important class of reactions involves nucleophilic addition to α,β-unsaturated derivatives. These derivatives can be prepared, for instance, by converting the carboxylic acid to an α,β-unsaturated ester (an acrylate) or ketone.

The core principle of these reactions is conjugate addition, also known as Michael addition. taylorandfrancis.comresearchgate.net In this process, a nucleophile adds to the β-carbon of the unsaturated system, which is electrophilic due to the electron-withdrawing effect of the carbonyl group conjugated to it. This reaction forms a new carbon-carbon or carbon-heteroatom bond at the β-position. taylorandfrancis.com

The general mechanism involves the attack of a nucleophile on the β-carbon, which pushes the π-electrons to form a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the final saturated product. libretexts.orgmasterorganicchemistry.com

A wide range of nucleophiles can participate in Michael additions, including:

Soft Carbon Nucleophiles: Enolates derived from malonates or β-ketoesters.

Heteroatom Nucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael). researchgate.net

For a derivative like ethyl 2-propyl-5-(acryloyl)oxazole, amines would add to form β-amino esters, a valuable class of compounds. nih.gov The reaction conditions, such as the choice of catalyst (often a base like DBU or an inorganic base) and solvent, can significantly influence the reaction rate and yield. researchgate.netresearchgate.net

The table below summarizes conditions for Michael addition reactions on representative α,β-unsaturated systems.

| Michael Acceptor Model | Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type | Ref. |

| Methyl Acrylate | Imidazole | 80 °C, neat | β-imidazolyl propanoate | d-nb.info |

| Methyl Acrylate | (S)-(-)-α-methylbenzylamine | Microwave, 80-150 °C | β-amino ester | nih.gov |

| Ethyl Acetoacetate | 2-Ethylhexyl Acrylate | DBU or K₂CO₃ | Dialkylated acetoacetate | researchgate.net |

| Acrylonitrile | 2-Methyl Imidazole | 80 °C, solvent-free | β-cyanoethyl imidazole | d-nb.info |

Intramolecular Rearrangements and Cyclization Pathways

Derivatives of this compound can undergo various intramolecular reactions, leading to significant structural transformations and the formation of novel heterocyclic systems. These reactions are often triggered by heat or the presence of a catalyst.

Cornforth Rearrangement: A classic rearrangement specific to 4-acyloxazoles is the Cornforth rearrangement. wikipedia.org This thermal reaction involves the exchange of the group attached to the acyl function at C4 and the substituent at the C5 position. The mechanism proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes rearrangement and cyclization to yield an isomeric oxazole. wikipedia.org For this to occur on a derivative of this compound, the carboxyl group would first need to be converted into a ketone (an acyl group).

Intramolecular Cyclizations: More commonly, the functional groups at the C2 (propyl) and C4 (carboxylic acid derivative) positions can be designed to participate in intramolecular cyclization reactions. For example, a 2-propyloxazole-4-carboxamide can be synthesized. If the propyl group at C2 is modified to contain a suitable functional group, or if the amide nitrogen bears an appropriate side chain, intramolecular cyclization can be induced to form fused bicyclic or polycyclic systems. rsc.orgurfu.ru

These cyclizations can be promoted by various means, including:

Acid or Base Catalysis: To facilitate condensation reactions. nih.gov

Dehydrating Agents: Reagents like propionic anhydride (B1165640) can be used to cyclize hydrazono-butanoic acid derivatives. urfu.ru

Metal Catalysis: Copper and palladium catalysts are known to mediate intramolecular C-N, C-O, and C-C bond formations, leading to fused ring systems. rsc.org

Radical Cyclization: Involving radical intermediates that add to an internal π-system.

Research into the intramolecular C-H insertion of carbenes also provides a pathway to cyclized products, demonstrating the diverse reactivity available for creating complex scaffolds from relatively simple precursors. beilstein-journals.org

The following table provides examples of intramolecular cyclization strategies.

| Starting Material Type | Reagent/Catalyst | Reaction Type | Product Type | Ref. |

| 4-Acyloxazole | Heat | Thermal Rearrangement | Isomeric 5-Acyloxazole | wikipedia.org |

| gem-Dibromovinyl Indole (B1671886) Precursor | Cu₂O | Domino C-N/C-Y Coupling | Fused Polycyclic Indole | rsc.org |

| 2-Hydrazono-4-oxobutanoic Acid | Propionic Anhydride | Dehydrative Cyclization | Furan-2-carbohydrazide | urfu.ru |

| 3-Cyanoacetamide Pyrrole | Acidic Carbon Catalyst | C-H Activation/Annulation | Benzo[a]carbazole | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Propyloxazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-propyloxazole-4-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

High-Resolution 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HETCOR, DEPT)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl group and the single proton on the oxazole (B20620) ring. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the oxazole ring. The lone proton at the C5 position of the oxazole ring would appear as a singlet. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include those for the three distinct carbons of the propyl group, the carbons of the oxazole ring (C2, C4, and C5), and the carboxylic acid carbonyl carbon. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are crucial for assembling the structure. COSY would show correlations between the coupled protons within the propyl group, confirming their connectivity. HETCOR would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of each carbon resonance.

A study on the closely related compound, 5-(1H-indol-3-yl)-2-propyloxazole-4-carboxylic acid, provides insight into the expected chemical shifts. In this derivative, the propyl group protons were observed at δ 12.06 (s, 1H), 8.68 (d, J = 2.3 Hz, 1H), though these are influenced by the additional indole (B1671886) substituent rsc.org.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 (oxazole) | ~8.0-8.5 | s | - |

| -CH₂- (α to oxazole) | ~2.8-3.2 | t | ~7-8 |

| -CH₂- (middle) | ~1.7-2.1 | sextet | ~7-8 |

| -CH₃ (terminal) | ~0.9-1.2 | t | ~7-8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxylic acid) | ~165-175 |

| C2 (oxazole) | ~160-165 |

| C4 (oxazole) | ~140-145 |

| C5 (oxazole) | ~125-130 |

| -CH₂- (α to oxazole) | ~25-30 |

| -CH₂- (middle) | ~20-25 |

Isomeric Assignment and Regiochemical Elucidation via NMR

In the synthesis of substituted oxazoles, the formation of isomers is a possibility. For instance, the substitution pattern on the oxazole ring could lead to 2-propyl-oxazole-5-carboxylic acid as a potential regioisomer. NMR spectroscopy, particularly through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can be used to confirm the regiochemistry. For this compound, a NOE between the proton at C5 and the protons of the methylene group at the 2-position would provide strong evidence for the assigned structure. The synthesis and characterization of various derivatives of this compound have been reported, underscoring the importance of rigorous spectroscopic analysis to confirm the identity of the target molecule researchgate.netresearchgate.net.

pH-Dependent NMR Spectroscopic Analysis

The chemical shifts of protons and carbons near the carboxylic acid and the nitrogen atom of the oxazole ring can be sensitive to changes in pH. In a pH-dependent NMR study, the sample is analyzed in different buffer solutions. As the pH increases, the carboxylic acid group will deprotonate to a carboxylate. This change in the electronic environment will typically cause the chemical shifts of the nearby C5 proton and the C4 and C5 carbons of the oxazole ring to shift. Plotting the chemical shifts against pH can provide the pKa value of the carboxylic acid group. This technique can also offer insights into the protonation state of the oxazole nitrogen under acidic conditions mdpi.comnih.govreddit.com.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₉NO₃), the expected exact mass can be calculated and compared to the experimental value. For instance, the HRMS data for 5-(1H-indol-3-yl)-2-methyloxazole-4-carboxylic acid was reported as calculated for C₁₃H₁₁N₂O₃ [M+H]⁺ 243.0764, found 243.0766, demonstrating the high accuracy of this technique rsc.org. Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure. Expected fragmentation pathways for this compound would include the loss of CO₂ from the carboxylic acid group, and cleavage of the propyl chain.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1750 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1680 cm⁻¹ region. The C-O stretching of the carboxylic acid and the oxazole ring would be observed in the 1000-1300 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule rsc.orgresearchgate.netresearchgate.netspectroscopyonline.com.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1750 (strong) |

| Oxazole Ring | C=N, C=C Stretch | 1500-1680 |

An article focusing on the advanced spectroscopic and structural elucidation techniques for this compound cannot be generated at this time. A thorough search of available scientific literature and databases has revealed no specific experimental data for the X-ray crystallography or Ultraviolet-Visible (UV-Vis) spectroscopy of this particular compound.

The requested article outline necessitates detailed research findings, including data tables on molecular conformation, supramolecular architecture, and electronic transitions. Without published studies on the crystal structure and spectroscopic properties of this compound, it is impossible to provide the scientifically accurate and specific content required for the specified sections and subsections.

General information on the spectroscopic properties of related compound classes, such as carboxylic acids and oxazoles, is available. For instance, carboxylic acids are known to form strong hydrogen-bonded dimers in the solid state, a feature that can be extensively studied using X-ray crystallography. Similarly, UV-Vis spectroscopy is a standard technique to probe the electronic transitions in organic molecules, with the position and intensity of absorption bands providing insights into the molecular structure. However, applying this general knowledge to this compound without specific experimental data would be speculative and would not meet the required standard of a detailed, data-driven scientific article.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required to fulfill the request.

Computational Chemistry and Theoretical Studies of 2 Propyloxazole 4 Carboxylic Acid Systems

Quantum-Chemical Calculations

Quantum-chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 2-Propyloxazole-4-carboxylic acid, these calculations, primarily based on Density Functional Theory (DFT), offer a detailed picture of its spectroscopic characteristics, internal interactions, and electronic nature. nih.govsciepub.com

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are highly effective in predicting and interpreting the spectroscopic data of organic molecules. mdpi.com Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are employed for the calculation of NMR chemical shifts, while Time-Dependent Density Functional Theory (TD-DFT) is used for simulating UV-Vis absorption spectra. mdpi.comnih.gov

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts for this compound are crucial for its structural elucidation. The protons of the propyl group, the oxazole (B20620) ring, and the carboxylic acid will have characteristic chemical shifts. For instance, the acidic proton of the carboxylic acid is expected to appear significantly downfield, typically in the 10–12 ppm region. libretexts.orglibretexts.org The carbon atoms in the molecule, particularly the carbonyl carbon of the carboxylic acid, are also expected to show distinct signals, with the carbonyl carbon being highly deshielded (160-180 ppm). libretexts.orglibretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 160.0 - 180.0 |

| Oxazole Ring-H | 7.5 - 8.5 | - |

| Oxazole Ring-C | - | 120.0 - 150.0 |

| Propyl Group (-CH₂CH₂CH₃) | 0.9 - 3.0 | 10.0 - 40.0 |

Note: These are representative predicted values and can vary based on the level of theory and solvent used in the calculation.

UV-Vis Absorption: The UV-Vis spectrum of this compound is predicted to have an absorption maximum around 210 nm, which is characteristic of carboxylic acids without extended conjugation. libretexts.orglibretexts.org TD-DFT calculations can provide more precise predictions of the absorption wavelengths (λmax) and the corresponding electronic transitions, which are often related to π → π* and n → π* transitions within the oxazole ring and the carboxyl group. nih.govmdpi.com

Interactive Data Table: Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Type of Transition |

| ~210 | π → π* / n → π* |

Note: The exact λmax can be influenced by the solvent environment.

Analysis of Intermolecular and Intramolecular Noncovalent Interactions

Noncovalent interactions play a critical role in determining the physical and chemical properties of this compound. mdpi.comharvard.edu These interactions can be both intramolecular (within a single molecule) and intermolecular (between molecules).

The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen-bonded dimers in the solid state and in nonpolar solvents. nih.gov The nitrogen and oxygen atoms of the oxazole ring can also participate in hydrogen bonding. mdpi.com Van der Waals forces, particularly dispersion forces, are also significant, especially due to the propyl group. harvard.edu Quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. mdpi.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be thoroughly investigated using molecular orbital (MO) theory. openstax.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity and electronic transitions.

The HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govjournalirjpac.com A larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr For this compound, docking studies can be employed to investigate its potential as a ligand for various biological targets, such as enzymes or receptors. nih.govnih.govuran.ua

The carboxylic acid group is a key functional group for interaction, often forming hydrogen bonds or salt bridges with amino acid residues in the active site of a protein. dergipark.org.tr The oxazole ring can participate in π-π stacking or other hydrophobic interactions. dergipark.org.tr Molecular dynamics simulations can further be used to study the stability of the ligand-target complex over time.

Conformational Analysis and Energy Landscape Mapping

This compound can exist in various conformations due to the rotational freedom of the propyl group and the carboxylic acid group. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum mechanical methods. sciepub.com The results of such an analysis are crucial for understanding the molecule's shape, which in turn influences its biological activity and physical properties.

pKa Prediction and Ionization State Modeling in Various Environments

The pKa value is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic site. Predicting the pKa is essential for understanding its behavior in different pH environments, which is particularly important for pharmaceutical and biological applications. nih.govmdpi.comchemrxiv.org

Computational methods, often in combination with continuum solvation models, can predict pKa values with reasonable accuracy. nih.govrsc.org These methods calculate the free energy change of the deprotonation reaction in a solvent. rsc.org The predicted pKa value helps in determining the dominant ionization state of the molecule at a given pH, which affects its solubility, membrane permeability, and interaction with biological targets. chemrxiv.orgdrugdesigndata.org

Medicinal Chemistry and Biological Activity of 2 Propyloxazole 4 Carboxylic Acid and Its Analogues

Design and Synthesis Strategies for Bioactive Oxazole (B20620) Carboxylic Acid Derivatives

The synthesis of bioactive oxazole carboxylic acid derivatives involves a range of strategic approaches, often tailored to achieve specific substitution patterns on the oxazole ring, which are crucial for their biological activity. mdpi.com A common and versatile method involves the multi-component reaction of an aldehyde, an amino alcohol, and a dipeptide isocyanide, which can produce highly functionalized 5-amino oxazoles. acs.org Subsequent saponification of the resulting ester yields the corresponding carboxylic acid without affecting the integrity of the oxazole core. acs.org

Another efficient strategy for creating 4,5-disubstituted oxazoles starts directly from carboxylic acids. acs.org This method utilizes a stable triflylpyridinium reagent to activate the carboxylic acid, which then reacts with isocyanoacetates or tosylmethyl isocyanide. acs.org This transformation proceeds through an in situ generated acylpyridinium salt and has demonstrated broad substrate scope and good functional group tolerance, making it suitable for late-stage functionalization of bioactive molecules. acs.org The process is also notable for the ability to recover and reuse the dimethylaminopyridine (DMAP) base, enhancing its practicality. acs.org

Furthermore, the synthesis of oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives has been explored for developing Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma dual agonists. nih.gov The design of these molecules often incorporates structural similarities to known active compounds, such as glitazones, to guide the synthesis towards potent derivatives. nih.gov

Pharmacological Applications and Therapeutic Potential

The oxazole carboxylic acid scaffold has garnered significant attention from medicinal chemists and pharmacologists due to the diverse biological activities exhibited by its derivatives. mdpi.com These compounds have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. mdpi.comnih.govnih.gov

Antimicrobial and Antibacterial Activities

Derivatives of oxazole carboxylic acid have demonstrated notable antimicrobial and antibacterial properties. nih.govresearchgate.net Their mechanisms of action can vary, from inhibiting essential bacterial enzymes to disrupting biofilm formation. wur.nlnih.gov

A significant threat to the efficacy of β-lactam antibiotics is the production of metallo-β-lactamases (MBLs) by resistant bacteria. wur.nlnih.gov These zinc-dependent enzymes can hydrolyze a broad spectrum of β-lactam drugs. nih.gov Carboxylic acid derivatives have emerged as promising inhibitors of MBLs. wur.nl For instance, certain small molecule carboxylic acids have shown inhibitory activity against New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2), with some compounds exhibiting IC50 values in the low micromolar to sub-micromolar range. wur.nl

Researchers have also developed 2-aminothiazole-4-carboxylic acids as broad-spectrum MBL inhibitors by mimicking the binding features of hydrolyzed carbapenems. nih.gov These compounds have demonstrated potent activity against MBLs from different subclasses (B1, B2, and B3) and have been shown to restore the activity of meropenem (B701) against MBL-producing bacteria in both in vitro and in vivo models. nih.gov The design of these inhibitors often leverages the understanding that MBLs from different subclasses share a common catalytic mechanism. nih.govdiva-portal.org

Bacterial biofilms present a major challenge in treating infections as they provide a protective barrier against antibiotics. semanticscholar.org Several oxazole carboxylic acid analogues have been investigated for their ability to combat biofilms.

Four new oxazole carboxylic acid derivatives, named macrooxazoles A-D, were isolated from the fungus Phoma macrostoma. nih.gov Two of these new compounds, along with two known tetramic acids also isolated, demonstrated the ability to interfere with the biofilm formation of Staphylococcus aureus. nih.gov Specifically, at a concentration of 250 µg/mL, these compounds inhibited biofilm formation by 65% to 79%. nih.gov

In a different study, analogues of thiazole-4-carboxylic acid were synthesized and found to inhibit biofilm formation in Pseudomonas aeruginosa, particularly under phosphate-limiting conditions, which often mimic the environment of infected tissues. nih.gov These compounds were shown to act through the IQS (Interferon Quorum Sensing) pathway, a different mechanism from the more commonly targeted traditional quorum sensing systems. nih.gov This suggests a novel approach for designing anti-biofilm agents. nih.gov

| Compound/Analogue | Target Organism | Biofilm Inhibition | Concentration | Source |

| Macrooxazole B | Staphylococcus aureus | 65% | 250 µg/mL | nih.gov |

| Macrooxazole C | Staphylococcus aureus | 75% | 250 µg/mL | nih.gov |

| Thiazole-4-carboxylic acid analogue (B-11) | Pseudomonas aeruginosa | Significant | Not specified | nih.gov |

| Polyalthic Acid Analogue 2a | Staphylococcus epidermidis | 97% | Not specified | semanticscholar.org |

| Polyalthic Acid Analogue 3a | Staphylococcus epidermidis | 97% | Not specified | semanticscholar.org |

Anti-inflammatory Properties

The anti-inflammatory potential of carboxylic acid derivatives, including those with an oxazole core, has been an active area of research. nih.govnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govmdpi.com

A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues were synthesized and evaluated for their anti-inflammatory effects. nih.gov Several of these carboxylic acid analogues demonstrated potent inhibition of COX-1 and COX-2 enzymes. nih.gov For example, compounds designated as FM10 and FM12 showed significant inhibitory activity, with IC50 values for COX-2 inhibition being 0.69 µM and 0.18 µM, respectively. nih.gov These compounds also showed promising results in in vivo models of analgesia and inflammation. nih.gov

The structural modification of known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, flurbiprofen, and naproxen (B1676952) into non-carboxylic analogues has also been explored. nih.gov This strategy aims to retain anti-inflammatory efficacy while potentially reducing gastrointestinal side effects. nih.gov

| Compound | Target Enzyme | IC50 Value | Source |

| FM10 | COX-2 | 0.69 µM | nih.gov |

| FM12 | COX-2 | 0.18 µM | nih.gov |

Anticancer Activities and Cytotoxicity Profiling

Oxazole-containing compounds have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines. mdpi.comnih.gov The anticancer potential of carboxylic acid derivatives is an area of ongoing investigation. nih.govajgreenchem.com

In a study of macrooxazoles isolated from Phoma macrostoma, a mixture of two of the new compounds (macrooxazoles B and D) exhibited weak cytotoxic activity against tested cancer cell lines, with an IC50 of 23 µg/mL. nih.gov

A series of 4-acyloxy robustic acid derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, including HL-60 (leukemic), A-549 (non-small cell lung carcinoma), SMMC-7721 (hepatic carcinoma), HepG2 (hepatocellular carcinoma), and Hela (cervical carcinoma). nih.gov Three of these compounds showed potent in-vitro cytotoxicity and also demonstrated inhibitory activity against DNA topoisomerase I. nih.gov A notable finding was that two of these compounds exhibited minor toxicity to normal cells while maintaining activity similar to the positive control in cancerous cells. nih.gov

Furthermore, a library of biphenyl (B1667301) carboxylic acids was synthesized and screened for in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells. ajgreenchem.com Two compounds, 3a and 3j, showed significant activity against both cell lines, with compound 3j displaying IC50 values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231. ajgreenchem.com Importantly, these compounds did not show toxic effects against normal Hek-293 cells. ajgreenchem.com

| Compound/Analogue | Cell Line | Cytotoxic Activity (IC50) | Source |

| Mixture of macrooxazoles B and D | Cancer cell lines | 23 µg/mL | nih.gov |

| Biphenyl carboxylic acid 3j | MCF-7 | 9.92 µM | ajgreenchem.com |

| Biphenyl carboxylic acid 3j | MDA-MB-231 | 9.54 µM | ajgreenchem.com |

Neuroprotective Effects

While direct studies on the neuroprotective effects of 2-propyloxazole-4-carboxylic acid are not extensively documented in publicly available literature, research into analogous and structurally related compounds suggests a potential for this class of molecules to exhibit neuroprotective properties. Carboxylic acid derivatives, in general, have been investigated for their therapeutic potential in several neurodegenerative diseases. d-nb.info

For instance, water-soluble carboxylic acid derivatives of C60 fullerenes have demonstrated the ability to inhibit the excitotoxic death of cultured cortical neurons and reduce apoptotic neuronal death. d-nb.info Similarly, certain phenolic and carboxylic acids have been shown to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced toxicity, a key factor in the progression of neurodegenerative conditions like Parkinson's and Alzheimer's diseases. mdpi.com These compounds were found to upregulate the expression of antioxidant proteins and anti-apoptotic proteins. mdpi.com

More closely related heterocyclic structures also show promise. Indole-3-propionic acid and 5-methoxy-indole carboxylic acid derivatives have been synthesized as multifunctional neuroprotectors, exhibiting strong neuroprotective and antioxidant activities in various in vitro models. ijsred.commdpi.com Furthermore, N-alkyl-1,2,4-oxadiazolidine-3,5-diones, which are heterocyclic analogues, have been reported to protect neuronal cells from death in an in vitro model of cerebral ischemia. nih.gov The protective mechanism of these oxadiazoles (B1248032) involves the modulation of MAP kinase pathways, which are crucial in nerve cell survival and death. nih.gov Another related compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has been shown to protect against cisplatin-induced renal injury by increasing cellular glutathione (B108866), reducing reactive oxygen species (ROS), and exerting anti-inflammatory effects, suggesting a mechanism that could be relevant for neuroprotection. nih.gov

These findings collectively suggest that the neuroprotective potential of this compound and its analogues is a viable area for future research, particularly focusing on mechanisms related to antioxidant activity and modulation of key neuronal survival pathways.

Antifungal and Antimalarial Activities

The oxazole ring is a core structural motif in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antifungal and antimalarial properties. mdpi.comresearchgate.net While specific data on this compound is limited, studies on its analogues provide strong evidence for potential efficacy in these areas.

In the realm of antifungal research, various oxazole derivatives have been identified as promising agents. ijsred.comfrontiersin.org For example, new 2,5-disubstituted oxazole-4-carboxylic acid derivatives, named macrooxazoles A–D, were isolated from the plant pathogenic fungus Phoma macrostoma. mdpi.com One of these compounds exhibited weak-to-moderate antimicrobial activity, and several of the isolates were found to interfere with the biofilm formation of Staphylococcus aureus. mdpi.com Additionally, a series of 1,3,4-oxadiazole (B1194373) derivatives, a related heterocyclic system, showed significant antifungal activity against several maize disease pathogens, with some compounds demonstrating higher efficacy than the commercial fungicide carbendazim. frontiersin.org

The potential of oxazole-containing compounds as antimalarial agents is also well-recognized. ijsred.commdpi.com A series of pyrazole (B372694) derivatives, which share some structural similarities with oxazoles, were synthesized and showed potent antimalarial activity. frontiersin.org The study highlighted that the replacement of an ester group with a nitrile group led to a significant loss of activity, underscoring the importance of specific functional groups for hydrogen bonding and biological activity. frontiersin.org Furthermore, salts and co-crystals of aminoquinolines with hydroxyaromatic carboxylic acids have been shown to enhance antimalarial activity compared to the parent compounds, suggesting that the carboxylic acid moiety can play a crucial role in the potency of antimalarial drugs. nih.gov

Enzyme Modulation and Inhibition (e.g., Phosphodiesterase Type 4 (PDE4), Carbonic Anhydrases, Dihydroorotate Dehydrogenase (DHODH))

Analogues of this compound have been investigated as modulators of several key enzymes implicated in various disease states. The oxazole-4-carboxylic acid scaffold appears to be a versatile pharmacophore for targeting a range of enzymes.

Phosphodiesterase Type 4 (PDE4)

The inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), is a well-established strategy for treating inflammatory diseases such as asthma and COPD. sci-hub.semdpi.com A significant body of research points to oxazole derivatives as potent PDE4 inhibitors. d-nb.inforesearchgate.netnih.gov

A study focused on the design of novel PDE4 inhibitors synthesized a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives. sci-hub.senih.gov Several of these compounds showed considerable inhibitory activity against the PDE4B isoform and were effective at blocking the release of the pro-inflammatory cytokine TNF-α. sci-hub.senih.gov Notably, one oxazole derivative, compound 5j , exhibited a lower IC₅₀ value against PDE4 than the benchmark inhibitor rolipram. sci-hub.senih.gov

In another line of research, optimization of oxazole-based compounds led to the discovery of a series of quinolyl oxazoles that demonstrated picomolar potency against PDE4. researchgate.netnih.gov These studies identified the oxazole core, particularly when substituted with 4-carboxamide and 5-aminomethyl or 5-α-aminoethyl groups, as a novel and highly effective pharmacophore for PDE4 inhibition. researchgate.netnih.gov

Table 1: PDE4 Inhibitory Activity of Selected Oxazole Analogues

Data sourced from multiple studies on PDE4 inhibition by oxazole derivatives. sci-hub.senih.gov

Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in processes such as pH regulation and have been targeted for the treatment of diseases like glaucoma and cancer. nih.govsemanticscholar.org While sulfonamides are the classical inhibitors, non-classical inhibitors, including carboxylic acids, are being explored to achieve greater isoform specificity. semanticscholar.orgnih.govdrugbank.com

Research suggests that oxazole-4-carboxylic acids are potential inhibitors of these enzymes. For instance, 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid has been noted for its potential as a carbonic anhydrase inhibitor. The development of inhibitors based on heterocyclic scaffolds like 1,3-oxazole and 1,2,4-oxadiazole (B8745197) attached to an arene sulfonamide moiety has yielded compounds with potent, low-nanomolar inhibition of the cancer-related isoform hCA IX. unipi.it This indicates that the oxazole ring can be a key component in designing selective CA inhibitors.

Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases. mdpi.comnih.gov The inhibition of DHODH depletes the pyrimidine pool necessary for the proliferation of rapidly dividing cells. nih.govdntb.gov.ua

While direct inhibition by an oxazole-4-carboxylic acid is not widely reported, structurally related compounds show significant activity. Leflunomide, an isoxazole-4-carboxamide derivative, is a known DHODH inhibitor. bindingdb.org Furthermore, research on other heterocyclic scaffolds has shown that an acidic group, such as the one in a hydroxyfurazan (an oxadiazole derivative), can effectively mimic the function of the carboxylic acid group in the known DHODH inhibitor brequinar, interacting with key residues like Arg136 in the enzyme's active site. researchgate.net This suggests a plausible mechanism by which the carboxylic acid group of a this compound could anchor the molecule within the DHODH active site, pointing to a promising avenue for inhibitor design.

Structure-Activity Relationship (SAR) Studies

The biological efficacy and selectivity of oxazole-4-carboxylic acid analogues are highly dependent on their chemical structure. SAR studies provide crucial insights into how different substituents on the oxazole ring and associated moieties influence their interaction with biological targets.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Research across different biological targets has illuminated key SAR trends for oxazole-based compounds.

For PDE4 Inhibition : SAR studies on quinolyl oxazoles revealed that a 4-benzylcarboxamide and a 5-α-aminoethyl group on the oxazole ring are critical for achieving picomolar potency. nih.gov In another series of 4-phenyl-2-oxazole derivatives, molecular docking suggested that introducing a methoxy (B1213986) group at the para-position of the phenyl ring enhances inhibitory activity by facilitating interaction with the metal-binding domain of PDE4B. sci-hub.senih.gov The replacement of an amide moiety with a five-membered heterocyclic ring like oxazole was also found to be beneficial for activity. sci-hub.se

For Antifungal/Antimalarial Activity : In a series of pyrazole carboxylic acid derivatives with antimalarial activity, the presence of an ester group capable of hydrogen bonding was found to be crucial, as its replacement with a non-bonding nitrile group led to a loss of activity. frontiersin.org This highlights the importance of the carboxylic acid or ester functionality in mediating interactions with the target.

For STAT3 Inhibition : In the development of STAT3 inhibitors, it was observed that replacing an aromatic benzoic acid system with a heterocyclic ring like oxazole significantly diminished the compound's activity. acs.org This suggests that for certain targets, the specific electronic and steric properties of an aromatic ring are preferred over those of an oxazole ring.

For Platelet Aggregation Inhibition : An early study on 5-substituted oxazole-4-carboxylic acid derivatives demonstrated that modifications at the 5-position of the oxazole ring directly impact their ability to inhibit blood platelet aggregation, establishing a clear structure-activity relationship for this biological effect. nih.gov

These examples underscore that the biological activity of oxazole-4-carboxylic acid derivatives can be finely tuned by modifying the substituents at various positions of the heterocyclic core, thereby optimizing potency and selectivity for a desired target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method used to identify the statistical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on oxazole and related heterocyclic derivatives, providing predictive models for designing more potent molecules.

For a series of oxazole and oxadiazole derivatives active against Leishmania infantum, researchers developed robust 2D- and 4D-QSAR models. semanticscholar.orgmdpi.com By first using hierarchical clustering to group the compounds based on structural similarity, they were able to build models with high statistical robustness and predictive power (R² up to 0.90 and R²pred up to 0.82). semanticscholar.orgmdpi.com This approach demonstrates that separating diverse scaffolds into more homogenous groups can significantly improve the quality of QSAR models. semanticscholar.org

Similarly, 3D-QSAR studies involving comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were applied to a series of isoxazole (B147169) derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.com These models also showed strong predictive ability (CoMFA q² = 0.664, r² = 0.960; CoMSIA q² = 0.706, r² = 0.969) and the resulting contour maps provided clear insights into the structural requirements for agonistic activity, such as the need for hydrophobicity and electronegativity at specific positions. mdpi.com Another study on imidazo[2,1-b]oxazole derivatives as kinase inhibitors also successfully used 3D-QSAR to guide the design of new, more potent compounds. tandfonline.com

These studies show that QSAR is a powerful tool for rationalizing the SAR of oxazole-based compounds and for guiding the design of new analogues with enhanced biological activity.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its analogues exert their biological effects is fundamental to their development as therapeutic agents. Research into related compounds has shed light on several potential mechanisms.

For enzyme inhibitors, the mechanism often involves direct interaction with the active site. In the case of PDE4 inhibitors , docking studies with 4-phenyl-2-oxazole derivatives have shown that these molecules can interact with the metal-binding pocket domain of the PDE4B enzyme. sci-hub.senih.gov The introduction of specific substituents, like a methoxy group, was found to enhance these interactions, thereby increasing inhibitory potency. sci-hub.senih.gov

For potential DHODH inhibitors , the proposed mechanism involves the carboxylic acid moiety playing a crucial role. It is hypothesized to mimic the carboxylate group of endogenous substrates or known inhibitors like brequinar. researchgate.net This acidic group can form key electrostatic interactions with positively charged amino acid residues, such as arginine (e.g., Arg136), within the enzyme's active site, anchoring the inhibitor and blocking substrate access. researchgate.net

In terms of neuroprotection , the mechanisms are often linked to combating cellular stress. For example, the protective effects of L-2-oxothiazolidine-4-carboxylic acid (OTC) are attributed to its ability to increase intracellular levels of the antioxidant glutathione (GSH). nih.gov This, in turn, leads to a reduction in reactive oxygen species (ROS) and the downregulation of inflammatory pathways, such as those mediated by NF-κB. nih.gov Similarly, the neuroprotective action of indole (B1671886) carboxylic acid derivatives is linked to their strong antioxidant and iron-chelating properties, which prevent lipid peroxidation and the generation of damaging free radicals. ijsred.commdpi.com

These findings suggest that oxazole-4-carboxylic acid analogues can act through diverse molecular mechanisms, ranging from direct enzyme inhibition to the modulation of complex cellular signaling cascades involved in inflammation and oxidative stress.

Ligand-Receptor Interactions (e.g., G-protein Coupled Receptors (GPR109A))

While direct interactions of this compound with G-protein Coupled Receptors (GPCRs) like GPR109A are not documented, the broader class of oxazole-4-carboxylic acid analogues has been developed as ligands for other GPCRs. For instance, various 2-methyl-5-aryl-oxazole-4-carboxylic acid amides have been synthesized and patented as agonists for the ALX receptor (also known as Lipoxin A4 Receptor or FPR2), a GPCR involved in modulating immune responses and inflammation. googleapis.comgoogleapis.com The activation of the ALX receptor by its ligands, such as the lipid mediator lipoxin A4, leads to potent anti-inflammatory and pro-resolution effects. googleapis.com The development of oxazole-4-carboxylic acid derivatives as ALX receptor agonists highlights the potential of this scaffold to interact with GPCRs and modulate inflammatory diseases, cardiovascular disorders, and neuroinflammation. googleapis.comgoogleapis.com

Interference with Key Metabolic Pathways (e.g., Proline Metabolism)

Analogues of this compound have been shown to interfere with key amino acid metabolic pathways. A notable example involves inhibitors of serine acetyltransferase (SAT), the enzyme that performs the rate-limiting step in the biosynthesis of L-cysteine. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were identified as inhibitors of Salmonella typhimurium SAT. nih.gov Since the L-cysteine biosynthesis pathway is absent in mammals, its components are promising targets for novel antibacterial agents. nih.gov The ability of these oxazole carboxylic acid analogues to inhibit a key enzyme in an amino acid synthesis pathway demonstrates a clear mechanism of interfering with microbial metabolism.

Furthermore, though involving a different heterocycle, the principle of metabolic interference is demonstrated by proline analogues like 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), a close structural analogue of the target compound. nih.gov Such compounds can influence amino acid-related pathways, suggesting that oxazole-based structures could be rationally designed to target specific metabolic enzymes.

Modulation of Cellular Signaling Cascades (e.g., Oxidative Stress Pathways, Inflammatory Cytokine Production)

The oxazole scaffold and its analogues are known to modulate critical cellular signaling cascades, particularly those involved in inflammation and oxidative stress.

Inflammatory Cytokine Production: Oxazole-containing compounds have been investigated for their potent anti-inflammatory effects. Patent literature describes oxazole compounds that are effective in treating diseases mediated by the pro-inflammatory cytokine TNF-α. google.com.pg More specifically, oxazole carboxylic acid amide derivatives have been developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). google.com IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the production of numerous inflammatory mediators. google.com Inhibition of IRAK-4 is a key strategy for treating inflammatory and autoimmune diseases. google.com

In a murine model of colitis, the cysteine prodrug 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), an analogue of this compound, was shown to significantly improve colonic lesions. nih.gov This improvement was associated with a reduction in the expression of inflammatory cytokines, including Interleukin (IL)-6, IL-12, and TNF-α, as well as markers of macrophage infiltration and activation like COX-2 and CD68. nih.gov

Oxidative Stress Pathways: The oxazole structure is a key feature in a novel class of ferroptosis inhibitors. acs.org Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Oxazole-based compounds were designed to have improved metabolic stability and permeability for treating central nervous system diseases where ferroptosis is implicated. acs.org This demonstrates the utility of the oxazole scaffold in developing agents that can modulate oxidative stress-related cell death pathways.

Prodrug Strategies and Metabolic Considerations

Design and Evaluation of Cysteine Prodrugs (e.g., L-2-oxothiazolidine-4-carboxylic acid)

A key strategy in medicinal chemistry is the use of prodrugs to improve the delivery and efficacy of therapeutic agents. L-2-oxothiazolidine-4-carboxylic acid (OTC) is a well-known prodrug of L-cysteine, the rate-limiting amino acid in the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.govresearchgate.net Upon entering cells, OTC is metabolized to L-cysteine, thereby boosting GSH levels and protecting cells from oxidative damage. researchgate.net